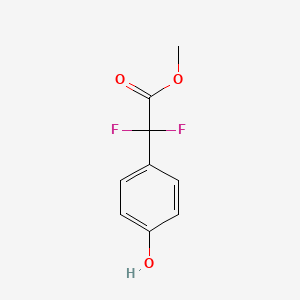

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

Description

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is a fluorinated ester derivative characterized by a difluoroacetate backbone and a 4-hydroxyphenyl substituent. The hydroxyl group at the para position of the phenyl ring distinguishes it from related esters, influencing solubility, hydrogen-bonding capacity, and reactivity. This compound may serve as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s electron-withdrawing effects and the hydroxyl group’s polarity .

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H8F2O3/c1-14-8(13)9(10,11)6-2-4-7(12)5-3-6/h2-5,12H,1H3 |

InChI Key |

QCKFOQGZSMPWON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: Formation of 4-hydroxybenzophenone.

Reduction: Formation of 2,2-difluoro-2-(4-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted analogs (e.g., CAS 2060043-62-9) exhibit enhanced electrophilicity due to the nitro group’s electron-withdrawing nature, favoring nucleophilic substitution or reduction reactions .

- Fluorosulfonyl vs. Hydroxyl Reactivity:

- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a potent difluorocarbene reagent used in trifluoromethylation and cyclopropanation reactions . In contrast, the hydroxyl group in the target compound may participate in ester hydrolysis or serve as a site for further functionalization (e.g., alkylation).

Boiling Points and Physical Properties

Key Reaction Pathways

- Trifluoromethylation: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate reacts with aryl halides to form CF₃-substituted aromatics via Pd/Cu catalysis .

- Ester Hydrolysis: Hydroxyl-substituted esters may undergo hydrolysis to carboxylic acids under basic conditions, a pathway less common in nitro analogs due to steric hindrance .

Biological Activity

Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a difluoromethylene group and a hydroxyphenyl moiety. The presence of fluorine atoms often enhances the biological activity of compounds by modifying their interaction with biological targets. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, methyl derivatives containing hydroxy groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 25 µg/mL |

| Analog A | E. coli | 50 µg/mL |

| Analog B | K. pneumoniae | 12.5 µg/mL |

Cytotoxicity

Cytotoxicity studies reveal that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of the acetic acid group enhances cytotoxic effects, indicating a structure-activity relationship (SAR) that favors specific substitutions for increased potency .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Analog C | HCT-116 | 20 |

| Analog D | HeLa | >30 |

The biological activity of this compound may be attributed to its ability to interact with specific biological receptors and enzymes. For example, the hydroxy group can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity . Additionally, the difluoromethylene group can influence the electronic properties of the molecule, potentially affecting its reactivity and stability in biological systems.

Case Studies

- Antimicrobial Activity Study : A study conducted on various methyl derivatives demonstrated that those with hydroxy substitutions exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that this compound showed a promising MIC against S. aureus, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Evaluation : In a comparative analysis involving multiple derivatives, this compound was found to be more effective than several analogs in inhibiting the proliferation of MCF-7 cells. This finding supports its further investigation as a potential chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.